molecular formula C7H3Cl3O4S B1293534 2,4-dichloro-5-chlorosulfonyl-benzoic acid CAS No. 3740-18-9

2,4-dichloro-5-chlorosulfonyl-benzoic acid

Cat. No. B1293534
Key on ui cas rn: 3740-18-9
M. Wt: 289.5 g/mol
InChI Key: MPUNAIYDVXJQBJ-UHFFFAOYSA-N
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Patent
US03953476

Procedure details

A three liter flask equipped with a mechanical stirrer, thermometer and dropping funnel is charged with sodium sulfite (378 g,; 3.0 moles) and water (1 liter). The solution is cooled in an ice bath and treated with 2,4-dichloro-5-chlorosulfonylbenzoic acid (290 g.; 1.0 mole) and 10N sodium hydroxide (290 ml.) simultaneously in small portions over a period of 1.5 hours keeping the temperature below 20° C. and the pH of the reaction at 9. When the addition of the reagents is complete, the reaction is stirred for 3 hours at 25° C. then cooled to 10° C. and acidified with concentrated hydrochloric acid (440 ml.). The 2,4-dichloro-5-carboxybenzenesulfinic acid which precipitates is filtered, washed with ice water, then used in the next step without further purification.
Quantity
378 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
reactant
Reaction Step Two
Quantity
440 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].[Cl:7][C:8]1[CH:16]=[C:15]([Cl:17])[C:14]([S:18](Cl)(=[O:20])=[O:19])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].[OH-].[Na+].Cl>O>[Cl:17][C:15]1[CH:16]=[C:8]([Cl:7])[C:9]([C:10]([OH:12])=[O:11])=[CH:13][C:14]=1[S:18]([OH:20])=[O:19] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
378 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
290 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)Cl
Name
Quantity
290 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
440 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred for 3 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three liter flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature below 20° C.
CUSTOM
Type
CUSTOM
Details
the pH of the reaction at 9
ADDITION
Type
ADDITION
Details
When the addition of the reagents
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
The 2,4-dichloro-5-carboxybenzenesulfinic acid which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with ice water
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C=C(C(=C1)Cl)C(=O)O)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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